Cas no 938-79-4 ((2R)-2-phenylbutanoic acid)

(2R)-2-phenylbutanoic acid structure
(2R)-2-phenylbutanoic acid structure
상품 이름:(2R)-2-phenylbutanoic acid
CAS 번호:938-79-4
MF:C10H12O2
메가와트:164.201083183289
MDL:MFCD00063165
CID:83235
PubChem ID:24856912

(2R)-2-phenylbutanoic acid 화학적 및 물리적 성질

이름 및 식별자

    • (R)-(-)-2-Phenylbutyric acid
    • (2R)-2-phenylbutanoic acid
    • (R)-(-)-2-Phenylbuty
    • (R)-(?)-2-Phenylbutyric acid
    • (αR)-α-Ethylbenzeneacetic acid (ACI)
    • Benzeneacetic acid, α-ethyl-, (R)- (ZCI)
    • Butyric acid, 2-phenyl-, (R)-(-)- (8CI)
    • (-)-(R)-2-Phenylbutyric acid
    • (-)-2-Phenylbutanoic acid
    • (-)-2-Phenylbutyric acid
    • (-)-α-Phenylbutyric acid
    • (2R)-2-Phenylbutyric acid
    • (R)-(-)-2-Phenylbutanoic acid
    • (R)-(-)-α-Ethylphenylacetic acid
    • (R)-2-Phenylbutanoic acid
    • (R)-2-Phenylbutyric acid
    • (R)-α-Ethylbenzeneacetic acid
    • (R)-(-)-2-Phenylbutyric acid, 99%
    • CS-0204420
    • BENZENEACETIC ACID, .ALPHA.-ETHYL-, (R)-
    • AKOS015840435
    • MFCD00063165
    • SCHEMBL65737
    • Benzeneacetic acid, alpha-ethyl-, (R)-
    • Benzeneacetic acid,a-ethyl-,(ar)-
    • AS-43511
    • BP-12896
    • Q27251362
    • (r)-2-phenylbutanoicacid
    • BENZENEACETIC ACID, .ALPHA.-ETHYL-, (.ALPHA.R)-
    • 2-Phenylbutyric acid, (R)-
    • Benzeneacetic acid, alpha-ethyl-, (alphaR)-
    • (RS)-2-phenylbutyric acid
    • 1238B41M1H
    • DTXSID50354863
    • (alphaR)-alpha-Ethylbenzeneacetic Acid; (-)-(R)-2-Phenylbutyric Acid; (-)-2-Phenylbutanoic Acid; (R)-(-)-alpha-Ethylphenylacetic Acid; (R)-alpha-Ethylbenzeneacetic cid
    • UNII-1238B41M1H
    • Butyric acid, 2-phenyl-, (R)-(-)-
    • 938-79-4
    • MDL: MFCD00063165
    • 인치: 1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m1/s1
    • InChIKey: OFJWFSNDPCAWDK-SECBINFHSA-N
    • 미소: [C@H](C1C=CC=CC=1)(CC)C(=O)O
    • BRN: 2327346

계산된 속성

  • 정밀분자량: 164.08400
  • 동위원소 질량: 164.083729621g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 148
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 37.3Ų
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.3

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.055 g/mL at 25 °C(lit.)
  • 융해점: Not available
  • 비등점: 102-104 °C/0.4 mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 230°f
    섭씨: 110 ° c
  • 굴절률: n20/D 1.516
  • PSA: 37.30000
  • LogP: 2.26480
  • 광학 활성: [α]20/D −93°, c = 0.9 in toluene
  • 증기압: 0.0±0.6 mmHg at 25°C
  • 용해성: 미확정

(2R)-2-phenylbutanoic acid 보안 정보

(2R)-2-phenylbutanoic acid 세관 데이터

  • 세관 번호:2916399090
  • 세관 데이터:

    ?? ?? ??:

    2916399090

    개요:

    2916399090 기타 방향족 일원 카르복실산.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

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    ?? ??, ?? ??,,,, 아크릴산 \ 아크릴산 에스테르 또는 에스테르는 잘 포장해야 한다

    요약:

    2916399090 기타 방향족 일원 카르복실산 및 그 산무수화물, 할로겐화물, 과산화물, 과산소산 및 그 파생물 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:30.0%

(2R)-2-phenylbutanoic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
K53852-500mg
(R)-(-)-2-PHENYLBUTYRICACID
938-79-4 99%
500mg
$195 2024-05-25
abcr
AB178776-5 g
(R)-(-)-2-Phenylbutyric acid, 99%; .
938-79-4 99%
5 g
€352.00 2023-07-20
Alichem
A019132123-5g
(R)-(-)-2-Phenylbutyric acid
938-79-4 95%
5g
$552.08 2023-08-31
Apollo Scientific
OR304087-1g
(R)-(-)-2-Phenylbutyric acid
938-79-4
1g
£78.00 2024-07-20
eNovation Chemicals LLC
D955124-1g
(R)-(-)-2-PHENYLBUTYRIC ACID
938-79-4 99%
1g
$100 2024-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ6106-25G
(2R)-2-phenylbutanoic acid
938-79-4 95%
25g
¥ 250.00 2023-04-12
A2B Chem LLC
AB55427-1g
(R)-(-)-2-Phenylbutyric acid
938-79-4 98%
1g
$66.00 2024-07-18
abcr
AB178776-1g
(R)-(-)-2-Phenylbutyric acid, 99%; .
938-79-4 99%
1g
€116.60 2025-02-16
abcr
AB178776-5g
(R)-(-)-2-Phenylbutyric acid, 99%; .
938-79-4 99%
5g
€348.00 2025-02-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275090-1g
(R)-(-)-2-Phenylbutyric acid
938-79-4 95%
1g
¥1641.00 2024-04-24

(2R)-2-phenylbutanoic acid 합성 방법

합성회로 1

반응 조건
1.1 Reagents: (1S,2S)-1-Amino-2,3-dihydro-1H-benz[f]inden-2-ol Solvents: Ethanol ,  Water ;  reflux; reflux → 26 °C; 12 h, 26 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Synthesis, absolute configuration, and application of enantiopure trans-1-aminobenz[f]indan-2-ol
Kobayashi, Yuka; Kinbara, Kazushi; Sato, Masaaki; Saigo, Kazuhiko, Chirality, 2005, 17(2), 108-112

합성회로 2

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Rational Design of CH/π Interaction Sites in a Basic Resolving Agent
Kobayashi, Yuka; Kurasawa, Toshie; Kinbara, Kazushi; Saigo, Kazuhiko, Journal of Organic Chemistry, 2004, 69(22), 7436-7441

합성회로 3

반응 조건
참조
Preparation of prostaglandin analogs for methods, systems, and compositions for promoting bone growth
, World Intellectual Property Organization, , ,

합성회로 4

반응 조건
참조
Synthesis of chiral disulfides: potential reagents for enantioselective sulfurization
Mukhlall, Joshua A.; Noll, Bruce C.; Hersh, William H., Journal of Sulfur Chemistry, 2011, 32(3), 199-212

합성회로 5

반응 조건
1.1 Reagents: Cesium carbonate ,  Hydrogen Catalysts: Iridium(1+), [(1S)-7′-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-2,2′,3… Solvents: Methanol ;  12 h, 6 atm, 45 °C
참조
Enantioselective Hydrogenation of α-Substituted Acrylic Acids Catalyzed by Iridium Complexes with Chiral Spiro Aminophosphine Ligands
Zhu, Shou-Fei; Yu, Yan-Bo; Li, Shen; Wang, Li-Xin; Zhou, Qi-Lin, Angewandte Chemie, 2012, 51(35), 8872-8875

합성회로 6

반응 조건
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  overnight, rt
참조
Design of Hemilabile N,N,N-Ligands in Copper-Catalyzed Enantioconvergent Radical Cross-Coupling of Benzyl/Propargyl Halides with Alkenylboronate Esters
Wang, Peng-Fei; Yu, Jiao; Guo, Kai-Xin; Jiang, Sheng-Peng; Chen, Ji-Jun; et al, Journal of the American Chemical Society, 2022, 144(14), 6442-6452

합성회로 7

반응 조건
1.1 Reagents: Cesium carbonate ,  Hydrogen Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][(1S)-7′-(diphenylphosphino-κP)-2,2′,3,3′-tetrah… Solvents: 1-Butanol ;  6 h, 0.3 MPa, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
참조
Spiro-phosphine-carboxylic acid iridium complex and preparation method and application thereof
, China, , ,

합성회로 8

반응 조건
1.1 Reagents: Butyllithium Catalysts: (αR)-N-(2,2-Dimethylpropyl)-α-phenyl-1-piperidineethanamine Solvents: Tetrahydrofuran ,  Hexane
참조
Enantioselective α-alkylation of phenylacetic acid using a chiral bidentate lithium amide as a chiral auxiliary
Matsuo, Jun-Ichi; Koga, Kenji, Chemical & Pharmaceutical Bulletin, 1997, 45(12), 2122-2124

합성회로 9

반응 조건
1.1 Reagents: Water ,  (2S)-2-Phenyl-1-[3-(2-pyridinyl)-1H-pyrazol-1-yl]-1-butanone Catalysts: Triacylglycerol lipase Solvents: tert-Butyl methyl ether ;  2 h, 45 °C
참조
Kinetic resolution of (R,S)-pyrazolides containing substituents in the leaving pyrazole for increased lipase enantioselectivity
Wang, Pei-Yun; Wu, Chia-Hui; Ciou, Jyun-Fen; Wu, An-Chi; Tsai, Shau-Wei, Journal of Molecular Catalysis B: Enzymatic, 2010, 66(1-2), 113-119

합성회로 10

반응 조건
참조
Preparation of 1-substituted 2-oxabicyclo[3.3.0]octanes and optical resolution via them
, Japan, , ,

합성회로 11

반응 조건
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Iridium(1+), [(4S)-2-[(5R)-6-[bis(2-methylphenyl)phosphino-κP]spiro[4.4]nona-1,6… Solvents: Methanol ;  20 h, 30 atm, 50 °C
참조
Highly enantioselective hydrogenation of α-aryl-β-substituted acrylic acids catalyzed by Ir-SpinPHOX
Zhang, Yi; Han, Zhaobin; Li, Fuying; Ding, Kuiling; Zhang, Ao, Chemical Communications (Cambridge, 2010, 46(1), 156-158

합성회로 12

반응 조건
1.1 Catalysts: Triacylglycerol lipase Solvents: Acetonitrile ,  Water ;  0.5 min, pH 8.0, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Directed Evolution of an Enantioselective Lipase with Broad Substrate Scope for Hydrolysis of α-Substituted Esters
Engstroem, Karin; Nyhlen, Jonas; Sandstroem, Anders G.; Baeckvall, Jan-E., Journal of the American Chemical Society, 2010, 132(20), 7038-7042

합성회로 13

반응 조건
1.1 Catalysts: Arylmalonate decarboxylase Solvents: Water ;  pH 8.5, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Effect of conformation of the substrate on enzymic decarboxylation of α-arylmalonic acid
Miyamoto, Kenji; Ohta, Hiromichi; Osamura, Yoshihiro, Bioorganic & Medicinal Chemistry, 1994, 2(6), 469-75

합성회로 14

반응 조건
1.1 Reagents: Cesium carbonate ,  Hydrogen Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][(1S)-7′-(diphenylphosphino-κP)-2,2′,3,3′-tetrah… Solvents: 1-Butanol ;  6 h, 3 atm, 65 °C
참조
Neutral iridium catalysts with chiral phosphine-carboxy ligands for asymmetric hydrogenation of unsaturated carboxylic acids
Yang, Shuang; Che, Wen; Wu, Hui-Ling; Zhu, Shou-Fei; Zhou, Qi-Lin, Chemical Science, 2017, 8(3), 1977-1980

합성회로 15

반응 조건
참조
Chiral discrimination of 2-arylalkanoic acids by (1S,2R)-1-aminoindan-2-ol through the formation of a consistent columnar supramolecular hydrogen-bond network
Kinbara, Kazushi; Kobayashi, Yuka; Saigo, Kazuhiko, Perkin 2, 2000, (1), 111-119

합성회로 16

반응 조건
1.1 Reagents: Iodoethane
참조
Asymmetric synthesis using chiral bases. Enantioselective α-alkylation of carboxylic acids
Ando, Akira; Shioiri, Takayuki, Journal of the Chemical Society, 1987, (9), 656-8

합성회로 17

반응 조건
참조
Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters
Dai, Xing; Strotman, Neil A.; Fu, Gregory C., Journal of the American Chemical Society, 2008, 130(11), 3302-3303

합성회로 18

반응 조건
1.1 Reagents: Tetraethylammonium iodide Catalysts: Silver ,  [[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-… Solvents: Acetonitrile ;  1 atm, rt
참조
Entrapment of a chiral cobalt complex within silver: a novel heterogeneous catalyst for asymmetric carboxylation of benzyl bromides with CO2
Yang, Heng-Pan; Yue, Ying-Na; Sun, Qi-Long; Feng, Qiu; Wang, Huan; et al, Chemical Communications (Cambridge, 2015, 51(61), 12216-12219

합성회로 19

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Nitrilase [91-arginine,108-serine,139-phenylalanine,163-tryptophan,166-leucine,2… Solvents: Methanol ,  Water ;  overnight, pH 8, 30 °C
참조
Engineering of Bradyrhizobium japonicum nitrilase variants with improved performance characteristics, and use for biocatalytic production of fine chemicals
, World Intellectual Property Organization, , ,

합성회로 20

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  24 h, rt
참조
An effective kinetic resolution of racemic α-arylpropanoic acids, α-arylbutanoic acids, and β-substituted-α-arylpropanoic acids with bis(9-phenanthryl)methanol as a new achiral nucleophile in the asymmetric esterification using carboxylic anhydrides and the acyl-transfer catalyst
Nakata, Kenya; Onda, Yu-suke; Ono, Keisuke; Shiina, Isamu, Tetrahedron Letters, 2010, 51(43), 5666-5669

(2R)-2-phenylbutanoic acid Raw materials

(2R)-2-phenylbutanoic acid Preparation Products

(2R)-2-phenylbutanoic acid 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:938-79-4)(2R)-2-phenylbutanoic acid
A1207899
순결:99%
재다:25g
가격 ($):310.0